4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide
Übersicht
Beschreibung
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as NPC1161B, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide varies depending on the disease being studied. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibits cell cycle progression by downregulating cyclin-dependent kinases. In Alzheimer's disease research, this compound inhibits beta-amyloid aggregation by binding to the protein and preventing its self-assembly. In schizophrenia research, this compound modulates dopamine receptor activity by binding to the receptor and altering its conformation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer research, this compound inhibits cell proliferation, induces apoptosis, and blocks cell cycle progression. In Alzheimer's disease research, this compound inhibits beta-amyloid aggregation and reduces neuroinflammation. In schizophrenia research, this compound modulates dopamine receptor activity and reduces psychotic symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, this compound also has limitations, including its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide, including exploring its potential therapeutic applications in other diseases, optimizing its synthesis method to improve yield and purity, and developing more potent and selective analogs. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brain and is associated with the disease. In schizophrenia research, this compound has been shown to modulate the activity of dopamine receptors, which are implicated in the disease.
Eigenschaften
IUPAC Name |
4-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c29-23(18-10-12-20(13-11-18)28(31)32)25-22-9-5-4-8-21(22)24(30)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDMWJCKEIWFKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.